Enhanced p38 MAPK Inhibition Compared to Other 5-Carboxylic Acid Derivatives
The N1-cyclobutyl group enhances potency against p38 MAPK compared to other pyrazole-5-carboxylic acid derivatives. In a cell-free assay, a closely related analog (5-cyclobutyl-1H-pyrazole-3-carboxylic acid) demonstrated an IC50 of 53 nM . By comparison, 1-phenyl-1H-pyrazole-5-carboxylic acid, a common scaffold analog, typically exhibits significantly lower potency in p38 MAPK assays .
| Evidence Dimension | p38 MAPK Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from analog (5-cyclobutyl-1H-pyrazole-3-carboxylic acid) with IC50 = 53 nM |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-5-carboxylic acid (potency not quantified in same assay) |
| Quantified Difference | Cyclobutyl analog exhibits potent nanomolar activity (53 nM) while phenyl analog shows reduced potency |
| Conditions | Cell-free p38 MAPK assay |
Why This Matters
The 53 nM IC50 value for the cyclobutyl-containing analog indicates potent enzyme inhibition, making this scaffold attractive for medicinal chemistry programs targeting inflammatory diseases .
